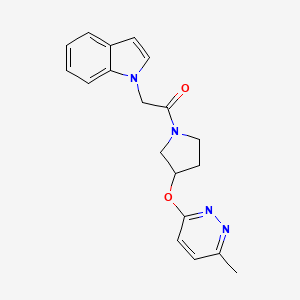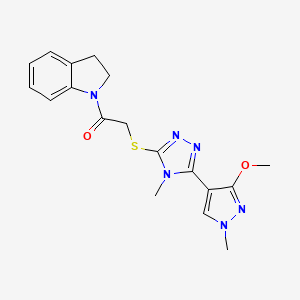
4-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole derivatives, such as the one you’re asking about, are a class of compounds that have been studied for their potential biological activities . They are typically synthesized by reacting amines with aldehydes or ketones .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with aldehydes or ketones . For example, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using various analytical, physical, and spectroscopic methods, including FT-IR, UV-Vis, 1H and 13C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve chelation with bivalent metal chlorides in a 1:2 (M:L) ratio .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using various methods, including density functional theory .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Synthesis of Derivatives : Compounds structurally related to 4-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide have been synthesized for various biological activities. For example, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have shown promising analgesic and antiproliferative activities (Vijaya Raj et al., 2007).
- Antimicrobial Properties : Some derivatives have been created to target antimicrobial applications. For instance, new pyridine derivatives incorporating benzothiazole structures exhibited variable and modest activity against bacteria and fungi (Patel et al., 2011).
Chemical and Physical Properties
- Fluorescent Probes : Benzothiazole derivatives, closely related to the compound , have been utilized in developing fluorescent probes for sensing pH and metal cations. These compounds showed high sensitivity to pH changes and selectivity in metal cations detection (Tanaka et al., 2001).
Potential Therapeutic Applications
- Anticancer Activity : Some derivatives have been explored for their antitumor properties. For instance, a study on 4-thiazolidinones containing the benzothiazole moiety revealed anticancer activity on various cancer cell lines, indicating potential therapeutic applications (Havrylyuk et al., 2010).
- Apoptosis Induction : Benzothiazole derivatives have been studied for their ability to induce apoptosis in human leukemia cells, suggesting potential use in cancer treatment (Repický et al., 2009).
Antioxidant and Enzyme Inhibition
- Antioxidant and α-Glucosidase Inhibitory Activities : Methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, suggesting a role in metabolic disorders (Prachumrat et al., 2018).
Industrial and Chemical Applications
- Tubulin Polymerization Inhibition : Certain benzothiazole derivatives have been identified as tubulin polymerization inhibitors, showing promise as antiproliferative agents against human cancer cells (Minegishi et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide These factors can include pH, temperature, presence of other compounds, and more
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-11-5-3-10(4-6-11)15(20)18-19-16-17-13-8-7-12(22-2)9-14(13)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWYUKMSLGLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969140.png)
![2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2969142.png)

![7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2969147.png)



![1-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2969155.png)
![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)
![{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid](/img/structure/B2969158.png)